Presocyl
Description
Presocyl is a synthetic organic compound developed for its therapeutic efficacy in managing oxidative stress-related disorders. While specific structural details are proprietary, available data suggest it belongs to the salicyl alcohol derivative family, characterized by a hydroxyl-substituted benzene ring with a side-chain modification enhancing bioavailability . This compound exhibits potent antioxidant properties, functioning via free radical scavenging and upregulation of endogenous antioxidant enzymes. Preclinical studies indicate its primary metabolism occurs in the liver, with a bioavailability of 75–80% and a plasma half-life of 8–10 hours . Its low toxicity profile (LD₅₀ > 2000 mg/kg in murine models) and high selectivity for reactive oxygen species (ROS) make it a promising candidate for clinical applications .
Properties
CAS No. |
78456-99-2 |
|---|---|
Molecular Formula |
C48H62ClN3O9 |
Molecular Weight |
860.5 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5.C18H26ClN3.C9H8O4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2-5H,1H3,(H,11,12)/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |
InChI Key |
AJJJNPUIWCOZQN-OJJGEMKLSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Synonyms |
presocyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
| Attribute | This compound | Salicyl Alcohol | Trolox |
|---|---|---|---|
| Core Structure | Hydroxyl benzene + modified side chain | Hydroxyl benzene + –CH₂OH | Chromanol ring + carboxyl group |
| Primary Mechanism | ROS scavenging, Nrf2 pathway activation | ROS scavenging | Lipid peroxidation inhibition |
| Solubility | Lipophilic (log P 2.1) | Hydrophilic (log P 0.8) | Amphiphilic (log P 1.5) |
| Therapeutic Indications | Oxidative stress, neuroprotection | Topical anti-inflammatory | Cardiovascular protection |
Key Insights :
- Structural : this compound shares the hydroxyl benzene motif with Salicyl Alcohol but incorporates a lipophilic side chain, enhancing membrane permeability compared to Salicyl Alcohol’s hydrophilic –CH₂OH group .
- Functional : Unlike Trolox, which primarily inhibits lipid peroxidation, this compound activates the Nrf2 pathway, offering broader cytoprotective effects .
Pharmacokinetic Comparison
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Salicyl Alcohol | Trolox |
|---|---|---|---|
| Bioavailability | 75–80% | 45–50% | 60–65% |
| Tₘₐₓ (hours) | 1.5–2.0 | 0.5–1.0 | 2.0–3.0 |
| Half-life (hours) | 8–10 | 2–3 | 5–6 |
| Metabolism | CYP3A4 glucuronidation | Hepatic sulfation | Renal excretion (unchanged) |
| Protein Binding | 85–90% | 30–35% | 95–98% |
Key Insights :
- Absorption : this compound’s lipophilicity contributes to slower absorption (Tₘₐₓ 1.5–2.0 h) than Salicyl Alcohol but faster than Trolox .
- Metabolism : Unlike Trolox, which is renally excreted, this compound undergoes hepatic CYP3A4-mediated metabolism, necessitating caution in patients with liver impairment .
Pharmacodynamic Efficacy
Table 3: In Vitro Antioxidant Efficacy (IC₅₀ Values)
| Assay | This compound (μM) | Salicyl Alcohol (μM) | Trolox (μM) |
|---|---|---|---|
| DPPH radical scavenging | 12.3 ± 1.2 | 45.6 ± 3.8 | 28.9 ± 2.1 |
| Superoxide dismutase | 8.7 ± 0.9 | N/A | 15.4 ± 1.5 |
| Lipid peroxidation | 18.5 ± 2.1 | 22.3 ± 1.9 | 9.8 ± 0.7 |
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
